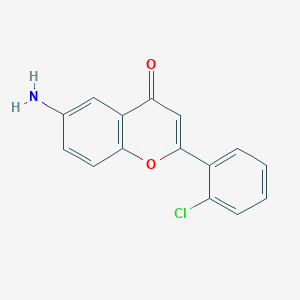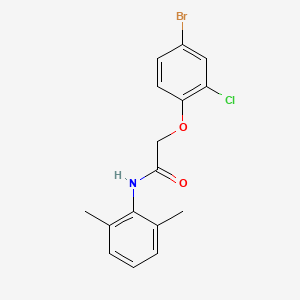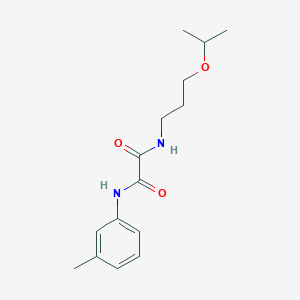
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone acetic acid (FAA) and has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed that 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one works by inhibiting the production of angiogenic factors, which are proteins that promote the growth of blood vessels. By inhibiting angiogenesis, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can prevent the growth and spread of cancer cells. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to activate immune cells, such as natural killer cells and T cells, which can directly attack cancer cells.
Biochemical and Physiological Effects:
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can also inhibit the expression of genes that are involved in cancer cell survival and proliferation. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been shown to enhance the production of cytokines, which are proteins that regulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied, and its potential use in cancer treatment is well-established. However, one limitation of using 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. One area of research is the development of combination therapies that include 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. Another area of research is the investigation of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one's potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one and to determine its safety and efficacy in humans.
Synthesis Methods
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can be synthesized by the condensation of 2-chlorobenzaldehyde and 4-hydroxycoumarin in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one. This method is relatively simple and yields a high purity product.
Scientific Research Applications
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has been investigated for its potential use in immunotherapy, as it can stimulate the immune system to attack cancer cells.
properties
IUPAC Name |
6-amino-2-(2-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPVWCAVZVULBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2-chlorophenyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)


![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)